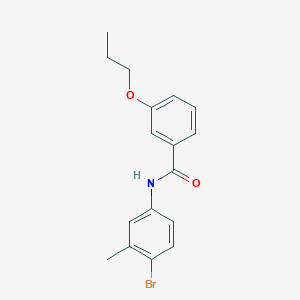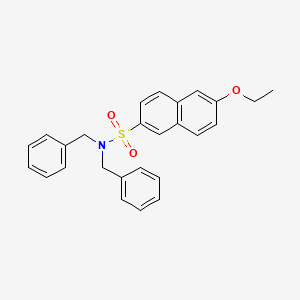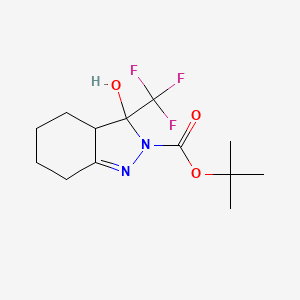
N-(4-bromo-3-methylphenyl)-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-3-propoxybenzamide, also known as Br-MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Br-MPA belongs to the class of benzamides and is structurally similar to other compounds that have been used in the treatment of various medical conditions.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-propoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cellular processes such as proliferation, apoptosis, and inflammation. N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which are involved in inflammation and cancer progression. N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In cancer research, N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurological research, N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-bromo-3-methylphenyl)-3-propoxybenzamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. N-(4-bromo-3-methylphenyl)-3-propoxybenzamide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one of the limitations of using N-(4-bromo-3-methylphenyl)-3-propoxybenzamide in lab experiments is its relatively low solubility in aqueous solutions, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-3-methylphenyl)-3-propoxybenzamide. One area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of the potential therapeutic applications of N-(4-bromo-3-methylphenyl)-3-propoxybenzamide in other medical conditions such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-3-propoxybenzamide and to identify potential side effects of the compound.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-3-propoxybenzamide involves the reaction of 4-bromo-3-methylbenzoic acid with 3-propoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(4-bromo-3-methylphenyl)-3-propoxybenzamide.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has been investigated for its potential therapeutic applications in various medical conditions such as cancer, inflammation, and neurological disorders. In cancer research, N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that N-(4-bromo-3-methylphenyl)-3-propoxybenzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Neurological research has shown that N-(4-bromo-3-methylphenyl)-3-propoxybenzamide can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-3-9-21-15-6-4-5-13(11-15)17(20)19-14-7-8-16(18)12(2)10-14/h4-8,10-11H,3,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQRMZAGHRVJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5131836.png)
![2-(3,4-dimethoxyphenyl)-7-(4-ethyl-1-piperazinyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5131837.png)

![1'-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,4'-bipiperidine](/img/structure/B5131851.png)
![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,5-naphthalenediamine](/img/structure/B5131858.png)




![6-(2-chlorophenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5131924.png)
![3,3-dimethyl-10-propionyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131926.png)
![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5131931.png)
![4-(4-biphenylyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5131934.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide](/img/structure/B5131941.png)